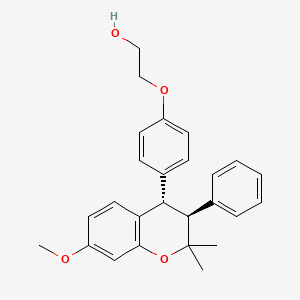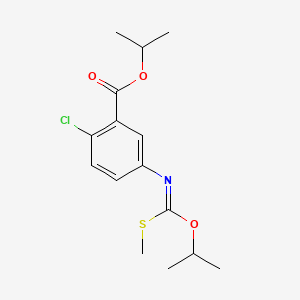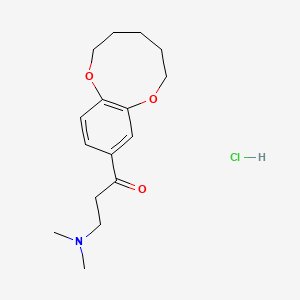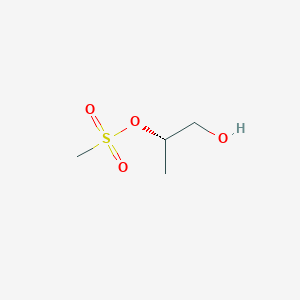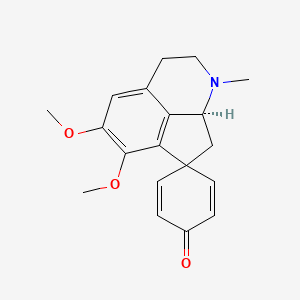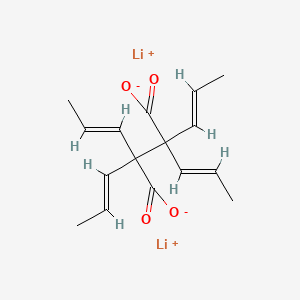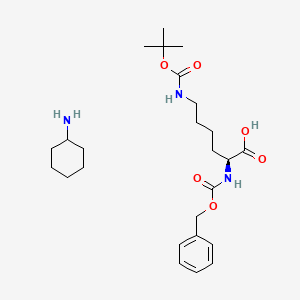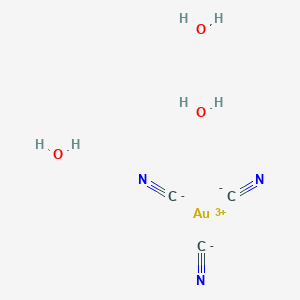
Gold tricyanide trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold tricyanide trihydrate is a chemical compound with the molecular formula Au(CN)3·3H2O . It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound consists of gold ions coordinated with cyanide ligands and water molecules, forming a crystalline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gold tricyanide trihydrate can be synthesized through the reaction of gold(III) chloride with potassium cyanide in an aqueous solution. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{AuCl}_3 + 3 \text{KCN} \rightarrow \text{Au(CN)}_3 + 3 \text{KCl} ] The resulting gold tricyanide is then hydrated to form the trihydrate compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Gold tricyanide trihydrate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form gold nanoparticles or other gold-containing species. Common reducing agents include sodium borohydride and hydrazine.
Substitution: Cyanide ligands can be substituted with other ligands, such as halides or phosphines, under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Halides (e.g., chloride, bromide), phosphines.
Major Products Formed:
Gold Nanoparticles: Formed through reduction reactions.
Gold Complexes: Formed through substitution reactions with various ligands
Scientific Research Applications
Gold tricyanide trihydrate has numerous applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of gold nanoparticles, which have applications in catalysis, sensing, and imaging.
Biology: Employed in the preparation of gold-based probes for biological imaging and diagnostics.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of electronic components and materials with unique optical properties .
Mechanism of Action
The mechanism of action of gold tricyanide trihydrate involves its interaction with biological molecules and cellular pathways. The compound can inhibit specific enzymes and proteins, leading to various biological effects. For example, this compound has been shown to modulate the activity of antioxidant systems and inflammatory pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Gold tricyanide trihydrate can be compared with other gold compounds, such as:
Gold(III) chloride (AuCl3): Used in similar applications but differs in its coordination chemistry and reactivity.
Gold(III) chloride trihydrate (HAuCl4·3H2O): Another gold compound with distinct properties and uses in catalysis and material science.
Uniqueness: this compound is unique due to its specific coordination with cyanide ligands and its ability to form stable complexes. This makes it particularly useful in applications requiring precise control over gold’s chemical environment .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industries alike. Understanding its preparation, reactions, and mechanisms of action can further enhance its utilization and development in future technologies.
Properties
CAS No. |
6227-61-8 |
|---|---|
Molecular Formula |
C3H6AuN3O3 |
Molecular Weight |
329.06 g/mol |
IUPAC Name |
gold(3+);tricyanide;trihydrate |
InChI |
InChI=1S/3CN.Au.3H2O/c3*1-2;;;;/h;;;;3*1H2/q3*-1;+3;;; |
InChI Key |
XOENUCIDDSKBFJ-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.O.O.O.[Au+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



